3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
“3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid” is a chemical compound with the empirical formula C7H7F3N2O2 . The CAS Number for this compound is 113100-55-3 .
Molecular Structure Analysis
The molecular weight of “this compound” is 208.14 . The SMILES string for this compound is CC1=NN(C=C1C(O)=O)CC(F)(F)F
.
Scientific Research Applications
Synthesis and Coordination Polymers
The synthesis of various bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands has led to the creation of chiral and achiral coordination polymers with metals such as Zn(II) and Cd(II). These compounds exhibit unique structural diversity and properties, such as hydrogen-bonded chiral networks and supramolecular structures with potential applications in material science. The study highlights the role of conformational variations in ligands for assembling complex coordination polymers, offering insights into the design of novel materials with specific chiral and luminescence properties (Cheng et al., 2017).
Structural and Theoretical Investigations
Research on derivatives of pyrazole-4-carboxylic acid, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has combined experimental and theoretical studies to elucidate structural characteristics. Advanced techniques including NMR, FT-IR spectroscopy, and X-ray diffraction have been employed alongside density functional theory (DFT) calculations. These studies not only provide a deeper understanding of the molecular structure but also explore the electronic and thermodynamic properties, contributing to the field of molecular chemistry (Viveka et al., 2016).
Coordination Complexes and Crystalline Structures
The synthesis of pyrazole-dicarboxylate acid derivatives has facilitated the formation of mononuclear CuII/CoII coordination complexes. These complexes, characterized by 2D hydrogen-bonded networks, demonstrate the utility of pyrazole-derived ligands in generating crystalline structures with potential applications in catalysis, molecular recognition, and material science. The ability to obtain single crystals and the detailed examination of their structures underscore the significance of pyrazole derivatives in coordination chemistry (Radi et al., 2015).
Antifungal Activity and SAR Modeling
Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and assessed for antifungal activity against various phytopathogenic fungi. Their synthesis and the development of a three-dimensional quantitative structure-activity relationship (QSAR) model highlight the therapeutic potential of pyrazole derivatives. This research contributes to the development of new antifungal agents, with specific compounds demonstrating superior activity compared to existing treatments (Du et al., 2015).
Properties
IUPAC Name |
5-methyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-4-2-5(6(13)14)12(11-4)3-7(8,9)10/h2H,3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKSMUMKQNNHCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537369 | |
Record name | 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89239-83-8 | |
Record name | 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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